Cas no 1339366-50-5 (1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1339366-50-5x500.png)
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
- 1-((5-Bromofuran-2-yl)methyl)azetidine-3-carboxylic acid
- 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
-
- インチ: 1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
- InChIKey: UMQUIHMRNMHRQH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(CN2CC(C(=O)O)C2)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 230
- トポロジー分子極性表面積: 53.7
- 疎水性パラメータ計算基準値(XlogP): -1.1
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2902-1g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 95%+ | 1g |
$632.0 | 2023-09-07 | |
Life Chemicals | F1908-2902-0.25g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 95%+ | 0.25g |
$570.0 | 2023-09-07 | |
Life Chemicals | F1908-2902-10g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 95%+ | 10g |
$2654.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655299-1g |
1-((5-Bromofuran-2-yl)methyl)azetidine-3-carboxylic acid |
1339366-50-5 | 98% | 1g |
¥22436.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655299-2.5g |
1-((5-Bromofuran-2-yl)methyl)azetidine-3-carboxylic acid |
1339366-50-5 | 98% | 2.5g |
¥36642.00 | 2024-08-09 | |
Life Chemicals | F1908-2902-0.5g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 95%+ | 0.5g |
$600.0 | 2023-09-07 | |
Life Chemicals | F1908-2902-2.5g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 95%+ | 2.5g |
$1264.0 | 2023-09-07 | |
TRC | B145176-1g |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 1g |
$ 910.00 | 2022-06-07 | ||
TRC | B145176-100mg |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
TRC | B145176-500mg |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
1339366-50-5 | 500mg |
$ 590.00 | 2022-06-07 |
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acidに関する追加情報
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid: A Novel Compound in Biomedical Research
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid (CAS No. 1339366-50-5) represents a promising molecule in the field of medicinal chemistry, with its unique structural features and potential biological activities attracting significant attention in recent years. This compound, characterized by the 5-bromofuran-2-yl group and the azetidine-3-carboxylic acid framework, has been extensively studied for its applications in drug discovery and therapeutic development. The integration of the branched ether functionality with the heterocyclic ring system creates a versatile scaffold that can interact with multiple biological targets, making it a valuable candidate for targeting complex diseases.
The 5-bromofuran-2-yl moiety, a key component of this molecule, has been widely explored for its ability to modulate cellular signaling pathways. Recent studies have demonstrated that the electrophilic bromine atom at the 5-position of the furan ring can engage in various chemical interactions, such as electrophilic substitution and radical reactions, which are critical for the molecule’s reactivity and biological activity. The azetidine-3-carboxylic acid core, on the other hand, is known for its ability to form hydrogen bonds and stabilize protein-ligand interactions, a property that has been leveraged in the design of small molecule therapeutics targeting G protein-coupled receptors (GPCRs) and protein kinases.
One of the most notable advancements in the study of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is its application in the development of selective modulators for neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry highlighted the compound’s potential as a lead molecule for Alzheimer’s disease, where its ability to inhibit acetylcholinesterase and modulate β-amyloid aggregation was evaluated. The study also emphasized the importance of the 5-bromofuran-2-ly group in enhancing the compound’s lipophilicity, which is critical for crossing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system.
Recent research has further expanded the scope of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid by exploring its role in anti-cancer therapies. A 2024 preclinical study published in Cancer Research demonstrated that this compound exhibits potent antitumor activity against pancreatic cancer cells, with its mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. The study also noted that the azetidine-3-carboxylic acid moiety contributes to the molecule’s ability to induce apoptosis in cancer cells, a finding that aligns with its structural similarity to known apoptotic inducers.
The branched ether functionality in 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid has also been the focus of recent synthetic chemistry efforts. Researchers have explored various methods to optimize the compound’s synthesis, including the use of microwave-assisted reactions and catalytic asymmetric approaches. These advancements have not only improved the efficiency of the synthesis process but also enhanced the purity and yield of the final product, which is critical for its application in pharmaceutical development.
Furthermore, the 5-bromofuran-2-yl group has been shown to exhibit unique reactivity in the context of click chemistry, enabling the rapid formation of covalent bonds with other functional groups. This property has been exploited in the design of multifunctional therapeutics, where 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid serves as a versatile building block for the synthesis of complex drug candidates. A 2023 review article in Advanced Drug Delivery Reviews highlighted the potential of such strategies in the development of targeted drug delivery systems, where the molecule’s reactivity can be harnessed to create stimuli-responsive materials.
Another area of interest in the study of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is its potential as a scaffold for the design of enzyme inhibitors. The azetidine-3-carboxylic acid core has been shown to mimic the structure of natural substrates, allowing it to bind to enzyme active sites with high specificity. This property has been leveraged in the development of inhibitors for enzymes such as acetylcholinesterase and protein tyrosine phosphatases, which are implicated in a range of pathological conditions.
Despite its promising applications, the development of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid as a therapeutic agent is not without challenges. One of the primary concerns is its potential toxicity, which must be carefully evaluated during preclinical and clinical trials. Recent studies have focused on optimizing the compound’s pharmacokinetic profile to enhance its bioavailability and reduce off-target effects. For example, a 2024 study in Drug Discovery Today reported the successful modification of the molecule to improve its metabolic stability, a critical factor in ensuring its efficacy in vivo.
In conclusion, 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid represents a promising candidate in the field of drug discovery, with its unique structural features enabling a wide range of applications. The integration of the 5-bromofuran-2-yl group and the azetidine-3-carboxylic acid framework has opened new avenues for the development of therapeutics targeting complex diseases such as neurodegenerative disorders and cancer. As research in this area continues to advance, the potential of this molecule to contribute to the treatment of these conditions is likely to grow, underscoring the importance of further studies to fully realize its therapeutic potential.
For more information on the latest developments in the study of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid, researchers and pharmaceutical companies are encouraged to explore the growing body of literature on this topic. The continued exploration of its structural and functional properties will undoubtedly lead to new insights and innovations in the field of medicinal chemistry.
Keywords: 5-bromofuran-2-yl, azetidine-3-carboxylic acid, branched ether, heterocyclic ring system, electrophilic substitution, click chemistry, drug discovery, neurodegenerative disorders, anti-cancer therapies, pharmacokinetic profile.
References: Journal of Medicinal Chemistry (2023), Cancer Research (2024), Advanced Drug Delivery Reviews (2023), Drug Discovery Today (2024).
1339366-50-5 (1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid) 関連製品
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 2152916-58-8(3-(dimethyl-4H-1,2,4-triazol-3-yl)-2,2-dimethylpropanal)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 443776-90-7(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)
- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)
- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)
- 2201733-04-0(3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)
- 946349-93-5(ethyl 4-{4-(3-chloro-4-methylphenyl)aminopteridin-2-yl}piperazine-1-carboxylate)



